2-Methylthioadenine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXEFXCWDTSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152596 | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-83-0 | |
| Record name | 2-(Methylthio)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 2-(methylthio)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylthioadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Functions and Molecular Mechanisms of Action
Purinergic Signaling Pathway Modulation
The biological effects of 2-Methylthioadenine derivatives are primarily exerted through their interaction with P2 receptors, a family of receptors activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These receptors are broadly divided into two main classes: P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors (GPCRs). The substitution of a methylthio group at the 2-position of the adenine (B156593) base creates potent and often selective ligands for these receptors.
Agonistic and Antagonistic Interactions with P2 Receptors
The phosphorylation state of 2-methylthioadenosine (B1229828) dictates its function and receptor selectivity. The triphosphate (2-MeSATP), diphosphate (2-MeSADP), and monophosphate (2-MeSAMP) versions interact differently with P2 receptor subtypes, acting as agonists or antagonists to modulate cellular responses.
The P2Y1 receptor, a Gq-coupled receptor, is potently activated by 2-methylthioadenosine diphosphate (2-MeSADP) and 2-methylthioadenosine triphosphate (2-MeSATP). fishersci.nlcenmed.comwikipedia.org
2-MeSADP is a powerful agonist for the P2Y1 receptor, with a reported pEC50 of 8.29, indicating high potency. fishersci.nl
2-MeSATP also functions as a P2Y1 agonist. cenmed.comwikipedia.org In studies using astrocytoma cells engineered to express human P2Y1 receptors, 2-MeSATP stimulated the accumulation of inositol (B14025) phosphate (B84403) with an EC50 value of 51 nM. cenmed.com Research on the pre-Bötzinger complex in neonatal rats showed that the excitatory effects of ATP were mimicked by 2-MeSADP and 2-MeSATP, an effect that was blocked by the P2Y1-specific antagonist MRS2179. fishersci.ca
The interaction is dependent on specific amino acid residues within the receptor. Mutagenesis studies have shown that altering key residues, such as F226, K280, or Q307, diminishes the receptor's response to 2-MeSADP. fishersci.fi In certain cell types, like rat aortic smooth muscle cells, the response to 2-MeSATP is minimal and transient, suggesting that the downstream effects of P2Y1 activation can be highly cell-context specific. wikipedia.org
Table 1: Activity of this compound Derivatives at P2Y1 Receptor
| Compound | Activity | Potency (human) | Research Context | Citations |
|---|---|---|---|---|
| 2-MeSADP | Agonist | pEC50 = 8.29 | P2Y1-expressing systems | fishersci.nl |
| 2-MeSATP | Agonist | EC50 = 51 nM | Human P2Y1-expressing astrocytoma cells | cenmed.com |
The P2Y12 receptor, a Gi-coupled receptor crucial in platelet aggregation, is a primary target for this compound compounds.
Agonism: 2-MeSADP is a potent agonist at the P2Y12 receptor, with a pEC50 of 9.05 and an EC50 of 5 nM reported for the human receptor. fishersci.nlfishersci.fi It is frequently used in research to induce platelet aggregation and inhibit the accumulation of cyclic AMP (cAMP). fishersci.nlfishersci.fi
Antagonism: In contrast, the monophosphate derivative, 2-methylthioadenosine 5'-monophosphate (2-MeSAMP), acts as a selective P2Y12 antagonist. wikipedia.orgfishersci.cawikipedia.org It is known to inhibit ADP-dependent platelet aggregation. wikipedia.org
There has been some scientific debate regarding the precise mechanism of P2Y12 antagonists like 2-MeSAMP. One study proposed that 2-MeSAMP and the related antagonist Cangrelor could inhibit platelet function by increasing cAMP levels through a P2Y12-independent pathway, suggesting the involvement of a separate, unidentified Gs-coupled receptor. wikipedia.org However, subsequent research using platelets from P2Y12-deficient mice contradicted this, demonstrating that the inhibitory actions of 2-MeSAMP and Cangrelor on platelet aggregation and thrombus formation were entirely dependent on the P2Y12 receptor and did not involve an increase in cAMP. fishersci.cawikipedia.org
The P2Y13 receptor, another Gi-coupled receptor activated by ADP, is also a target for 2-MeSADP.
2-MeSADP is a potent and selective agonist for P2Y13 receptors. fishersci.nl It displays high affinity with reported EC50 values of 19 nM for the human P2Y13 receptor and 6.2 nM for the mouse equivalent. fishersci.fi
Research has utilized 2-MeSADP to distinguish between P2Y12 and P2Y13 functions. In studies of the mouse neuromuscular junction, 2-MeSADP was used as a preferential agonist for both receptors. fishersci.comwikipedia.org By using selective antagonists for P2Y12 (MRS-2395) and P2Y13 (MRS-2211), researchers demonstrated that the 2-MeSADP-induced inhibition of acetylcholine (B1216132) release was prevented only by the P2Y13 antagonist. fishersci.comwikipedia.org This finding was supported by immunohistochemical data showing the presence of P2Y13, but not P2Y12, receptors at the nerve terminal, highlighting the role of P2Y13 in modulating cholinergic transmission. fishersci.comwikipedia.org
Table 2: Agonist Potency of 2-MeSADP at P2Y Receptor Subtypes
| Receptor Subtype | Species | Potency (EC50) | Citations |
|---|---|---|---|
| P2Y12 | Human | 5 nM | fishersci.fi |
| P2Y13 | Human | 19 nM | fishersci.fi |
| P2Y13 | Mouse | 6.2 nM | fishersci.fi |
2-Methylthioadenosine triphosphate (2-MeSATP) is identified as a non-specific agonist of P2X receptors, including the P2X2 subtype. wikipedia.orgsigmaaldrich.comguidetopharmacology.org The P2X2 receptor is a ligand-gated ion channel that, upon activation by ATP, allows the influx of cations. guidetopharmacology.org Several chemical suppliers list 2-MeSATP as a compound capable of activating P2X2 receptors, often used in studies of cell signaling and metabolic processes. cenmed.comwikipedia.org
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| 2-Methylthioadenosine diphosphate (2-MeSADP) | 121990 |
| 2-Methylthioadenosine triphosphate (2-MeSATP) | 5310983 |
| 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) | 107775 |
| Adenosine triphosphate (ATP) | 5957 |
| Adenosine diphosphate (ADP) | 6022 |
| Uridine (B1682114) triphosphate (UTP) | 6133 |
| Uridine diphosphate (UDP) | 6031 |
| Cangrelor | 9854012 |
| MRS2179 | 90479745 |
| MRS-2211 | 57369297 |
Downstream Intracellular Signaling Cascades
Cyclic AMP (cAMP) Accumulation and Inhibition
2-Methylthioadenosine diphosphate (2-MeSADP), a derivative of this compound, is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors. rndsystems.comtocris.com In platelets, 2-MeSADP induces aggregation and inhibits the accumulation of cyclic AMP (cAMP). rndsystems.comtocris.comnih.gov Compared to adenosine diphosphate (ADP), 2-MeSADP is significantly more potent at inhibiting cAMP accumulation. nih.gov This inhibitory effect on adenylyl cyclase is a key part of its mechanism of action in platelet activation. thieme-connect.com
In cerebellar astrocytes, both 2-MeSADP and ADP have been shown to reduce cAMP accumulation that is induced by isoproterenol. nih.govnih.gov This effect is concentration-dependent and suggests the involvement of Gi-coupled P2Y receptors. nih.govnih.gov Specifically, the similar potency of 2-MeSADP and ADP in these cells points towards the action of P2Y13-like receptors, as P2Y12 receptors typically show a much higher potency for 2-MeSADP over ADP. nih.gov
Interestingly, while 2-methylthioadenosine 5'-monophosphate (2MeSAMP), another derivative, is known as an antagonist of ADP-dependent platelet aggregation, it has also been found to raise platelet cAMP levels. researchgate.net This increase in cAMP contributes to the inhibition of platelet aggregation and appears to be mediated through a Gi-independent pathway, possibly involving a Gs-coupled receptor that is yet to be identified. researchgate.net This suggests a dual mechanism of action for some this compound derivatives, involving both direct antagonism of P2Y12 receptors and a separate pathway that increases cAMP. researchgate.net
Table 1: Effect of this compound Derivatives on cAMP Accumulation
| Compound | Cell Type | Effect on cAMP | Receptor(s) Implicated | Reference |
|---|---|---|---|---|
| 2-Methylthioadenosine diphosphate (2-MeSADP) | Platelets | Inhibition | P2Y1, P2Y12, P2Y13 | rndsystems.comtocris.comnih.gov |
| 2-Methylthioadenosine diphosphate (2-MeSADP) | Cerebellar Astrocytes | Inhibition | P2Y13-like | nih.govnih.gov |
Intracellular Calcium (Ca²⁺) Mobilization and Influx
This compound derivatives are actively involved in modulating intracellular calcium (Ca²⁺) levels. In type 1 astroglia, 2-methylthioadenosine 5'-triphosphate (2-MeSATP) is a more potent agonist than ATP in stimulating the P2Y receptor, leading to the formation of inositol phosphates and subsequent mobilization of intracellular calcium. nih.gov This process involves a rapid increase in Ca²⁺ to a peak level, followed by a sustained plateau phase that is dependent on the presence of external calcium, indicating both release from internal stores and influx from the extracellular environment. nih.gov
Similarly, in cerebellar astrocytes, 2-MeSADP stimulates calcium responses even in the presence of a P2Y1 receptor antagonist, suggesting the involvement of other ADP-sensitive receptors like P2Y13. nih.govnih.gov However, in platelets, the effects on calcium mobilization are more complex. While ADP induces a rise in intracellular calcium, 2MeSAMP, an antagonist of ADP-dependent platelet aggregation, is only a weak antagonist of this calcium mobilization. thieme-connect.com This suggests the existence of at least two distinct G protein-coupled ADP receptors on platelets: one linked to adenylyl cyclase inhibition and another, likely the P2Y1 receptor, coupled to intracellular calcium mobilization. thieme-connect.comahajournals.org
Furthermore, 2-MeSATP has been observed to stimulate Ca²⁺ influx in adrenal chromaffin cells, which express both P2Y and P2X purinoceptors. researchgate.net This indicates that this compound derivatives can influence calcium signaling through both metabotropic P2Y receptors (leading to release from internal stores) and ionotropic P2X receptors (mediating direct calcium influx). ahajournals.orgresearchgate.net
Protein Kinase C (PKC) Activation
The activation of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades, can be influenced by this compound derivatives. wikipedia.org In melanoma cells, 5'-methylthioadenosine (MTA) has been shown to activate the transcription factor AP-1 through a signaling pathway that involves PKC. nih.gov Interestingly, this activation by MTA does not appear to involve the classical cyclic AMP (cAMP) signaling cascades or Ca²⁺-dependent signaling in these cells. nih.gov
In the context of astroglial proliferation, the proliferative effect of adenosine 5'-O-(2-thio)-diphosphate (ADPβS), a P2Y(12,13) receptor agonist, is attenuated by the inhibition of phospholipase C (PLC) and PKC. nih.gov This suggests that the signaling pathway leading to proliferation involves the activation of the PLC-PKC-ERK1/2 cascade. nih.gov
PKC enzymes are typically activated by signals such as increases in diacylglycerol (DAG) and intracellular calcium ions (Ca²⁺). wikipedia.org The conventional isoforms of PKC require both Ca²⁺ and DAG for activation. wikipedia.org Given that some this compound derivatives can induce intracellular calcium mobilization, this could be a mechanism for subsequent PKC activation in certain cell types. nih.govportlandpress.com
Nitric Oxide (NO), Cyclic Guanosine (B1672433) Monophosphate (cGMP), and Protein Kinase G-I (PKG-I) Pathways
The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway is a key regulator of various physiological processes, including vasorelaxation. nih.govcvphysiology.com NO stimulates soluble guanylyl cyclases to produce cGMP, which in turn activates PKG. nih.govplos.orgum.es This pathway can negatively regulate certain ion channels, such as the transient receptor potential channel TRPC6, which is involved in vasoconstriction. nih.gov
While direct studies linking this compound to the NO/cGMP/PKG-I pathway are limited, the interplay between purinergic signaling and this pathway is established. For instance, the activation of PKG in vascular smooth muscle cells leads to a reduction in intracellular Ca²⁺ levels, a process that can be influenced by purinergic receptor activation. nih.gov The cGMP-PKG signaling pathway is a primary mediator of the physiological actions of NO. genome.jp Given that this compound and its derivatives are potent modulators of purinergic receptors and downstream signaling, including calcium mobilization, there is potential for indirect interaction with the NO/cGMP/PKG-I pathway. However, further research is needed to elucidate the specific effects of this compound on this particular signaling cascade.
NF-κB Signaling Pathway Modulation
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.gov 5'-methylthioadenosine (MTA) has been shown to modulate this pathway in various cell types. In macrophages, MTA can reduce NF-κB signaling that is induced by Toll-like receptor (TLR) ligands. nih.govresearchgate.net This inhibitory effect on NF-κB is part of a broader reprogramming of macrophage activation towards an anti-inflammatory phenotype. nih.govresearchgate.net
Furthermore, MTA has been demonstrated to inhibit NF-κB signaling downstream of the CD16 receptor in natural killer (NK) cells. frontiersin.org This contributes to the suppressive effect of MTA on the cytotoxic activity of these immune cells. frontiersin.org The mechanism of MTA's action on NF-κB appears to be mediated, at least in part, through the activation of adenosine A2 receptors. nih.govresearchgate.net
The NF-κB pathway can be activated by a wide range of stimuli and involves a cascade of phosphorylation and ubiquitination events that lead to the nuclear translocation of NF-κB subunits and subsequent gene transcription. nih.gov The ability of MTA to interfere with this pathway highlights its potential role in modulating inflammatory and immune responses. core.ac.uk
PI3K/AKT/S6 and MAPK/ERK Pathway Interference
5'-methylthioadenosine (MTA) has been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/AKT/S6 and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways. frontiersin.org These pathways are crucial for regulating cell proliferation, survival, and differentiation. nih.govmdpi.combio-rad-antibodies.com
In natural killer (NK) cells, MTA inhibits the PI3K/AKT/S6 and MAPK/ERK pathways that are activated downstream of the CD16 receptor. frontiersin.org This inhibition is an early event that contributes to the suppression of NK cell cytotoxic activity. frontiersin.org The PI3K/AKT pathway is a highly conserved signaling cascade that, when activated, promotes cell growth and survival. nih.govbio-rad-antibodies.com The mTOR-S6K pathway is a downstream effector of PI3K/AKT and is involved in controlling protein synthesis and cell size. frontiersin.orgmdpi.com
The MAPK/ERK pathway is a common mechanism for transducing extracellular signals to the nucleus, leading to changes in gene expression. mdpi.com In melanoma cells, MTA has been linked to the activation of the transcription factor AP-1 through a signaling pathway that involves MAPK/ERK and Protein Kinase C (PKC), acting via the adenosine A2B receptor. nih.gov This indicates that the effect of MTA on these pathways can be cell-type specific, leading to either inhibition or activation depending on the cellular context.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 1296 |
| 2-Methylthioadenosine diphosphate | 65245 |
| 2-methylthioadenosine 5'-monophosphate | 123842 |
| Adenosine diphosphate | 6022 |
| Isoproterenol | 3779 |
| 2-methylthioadenosine 5'-triphosphate | 123843 |
| Adenosine triphosphate | 5957 |
| 5'-Methylthioadenosine | 135398744 |
| Adenosine 5'-O-(2-thio)-diphosphate | 135409825 |
| Nitric oxide | 145068 |
| Cyclic guanosine monophosphate | 6617 |
| Diacylglycerol | 5281353 |
Enzymatic Activities and Metabolic Regulation
Methyltransferase Inhibition
This compound is recognized as an inhibitor of methyltransferases. researchgate.netoup.com This inhibitory action stems from its structural similarity to S-adenosylmethionine (SAM), the primary methyl donor in most transmethylation reactions. The accumulation of MTA, particularly in cells with certain genetic deletions, can lead to significant downstream effects on cellular processes regulated by methylation. nih.gov
A key target of MTA is Protein Arginine Methyltransferase 5 (PRMT5), the primary enzyme responsible for symmetric dimethylation of arginine residues on proteins. pnas.orgaacrjournals.org In cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), MTA accumulates and acts as a potent endogenous inhibitor of PRMT5. nih.govpnas.org This inhibition is a critical vulnerability in cancers with MTAP gene deletion, a frequent event co-occurring with the deletion of the tumor suppressor gene CDKN2A. nih.govpnas.org The accumulation of MTA sensitizes these cancer cells to further inhibition of PRMT5, making it a promising therapeutic target. aacrjournals.org
Several small-molecule inhibitors of PRMT5 have been developed, some of which are designed to be "MTA-cooperative," meaning they selectively inhibit the MTA-bound form of PRMT5. pnas.orgbmj.com This strategy aims to achieve tumor-specific inhibition in MTAP-deleted cancers while sparing normal tissues where MTA levels are low. pnas.orgbmj.com
The inhibitory effect of this compound on PRMT5 and other methyltransferases has a direct impact on histone modifications and, consequently, gene expression. PRMT5 is known to methylate histones, and its inhibition by MTA can alter these epigenetic marks. researchgate.net This can lead to changes in chromatin structure and the regulation of gene transcription, influencing a wide range of cellular functions. pnas.org
This compound can interfere with the methylation of Signal Transducer and Activator of Transcription 1 (STAT1) during the interferon (IFN) response. researchgate.net STAT1 is a key transcription factor in the IFN signaling pathway, and its proper function is crucial for antiviral and anti-proliferative responses. oup.comfrontiersin.org Arginine methylation of STAT1 by protein arginine methyltransferases, including PRMT1, is a necessary post-translational modification for its transcriptional activity. oup.commdpi.com
The accumulation of MTA, acting as a general methyltransferase inhibitor, can impair this methylation process. oup.com This leads to an increased association of the protein inhibitor of activated STAT1 (PIAS1) with phosphorylated STAT1 dimers, which in turn inhibits the binding of STAT1 to DNA. researchgate.netmdpi.com Consequently, the expression of IFN-stimulated genes is reduced, potentially compromising the cellular response to interferons. researchgate.netoup.com
Impact on Histone Modifications and Gene Expression
Competitive Inhibition of Adenylate Kinases
2-Methylthioadenosine diphosphate (2-MeSADP), a derivative of this compound, has been shown to act as a competitive inhibitor of adenylate kinases. ontosight.ai Adenylate kinases are ubiquitous enzymes that play a crucial role in cellular energy homeostasis by catalyzing the reversible reaction ATP + AMP ⇌ 2ADP. nih.gov By competitively inhibiting these enzymes, 2-MeSADP can disrupt the balance of adenine nucleotides within the cell. ontosight.ai
Inhibition of Guanylate Cyclase C (GC-C)
2-Methylthioadenosine triphosphate (2-MeSATP), another derivative of this compound, acts as an inhibitor of Guanylate Cyclase C (GC-C). caymanchem.comnih.gov GC-C is a receptor primarily found in the intestinal epithelium that is activated by the heat-stable enterotoxin from E. coli and endogenous ligands like guanylin (B122020) and uroguanylin. nih.gov
Methylthiotransferase (MTTase) Substrates and Products
Methylthiotransferases (MTTases) are a class of radical S-adenosylmethionine (SAM) enzymes that facilitate the addition of a methylthio group (-SCH₃) to a carbon center that is typically unreactive. researchgate.netnih.govfrontiersin.org These enzymes are fundamental in the biosynthesis of 2-methylthioadenosine (ms²A) derivatives, which are found at position 37 of specific transfer RNAs (tRNAs) across all domains of life. researchgate.netnih.govresearchgate.net Additionally, a specific MTTase in some bacteria, known as RimO, is responsible for the methylthiolation of a ribosomal protein. nih.govfrontiersin.org
The biosynthesis of 2-methylthioadenosine derivatives occurs on adenosine at position 37 (A37), which is located immediately 3' to the anticodon in certain tRNAs. researchgate.netnih.gov This modification process involves a variety of MTTase enzymes that act on different precursor-modified adenosine residues.
The production of these derivatives follows specific enzymatic pathways:
ms²i⁶A (2-methylthio-N⁶-isopentenyladenosine): In bacteria, the enzyme MiaB, a well-characterized MTTase, catalyzes the conversion of N⁶-isopentenyladenosine (i⁶A) to ms²i⁶A. mdpi.comwikipedia.orgplos.org This modification is found in tRNAs that decode codons beginning with uridine (UNN codons). researchgate.netfrontiersin.org The formation of i⁶A is considered the initial step, followed by the methylthiolation by MiaB. asm.org In humans, the homolog of MiaB is known as CDK5RAP1. mdpi.com In some gram-negative bacteria, ms²i⁶A can be further hydroxylated by the MiaE enzyme to form 2-methylthio-N⁶-hydroxyisopentenyladenosine (ms²io⁶A). mdpi.comasm.org
ms²t⁶A (2-methylthio-N⁶-threonylcarbamoyladenosine): This derivative is formed from N⁶-threonylcarbamoyladenosine (t⁶A). In bacteria, the conversion is catalyzed by the MTTase MtaB, a homolog of MiaB. mdpi.com The human counterpart to MtaB is CDKAL1. mdpi.com This modification is typically found in tRNAs that decode codons starting with adenine (ANN codons). researchgate.net
ms²hn⁶A (2-methylthio-N⁶-hydroxynorvalylcarbamoyladenosine): Found in some bacteria and archaea, ms²hn⁶A is synthesized from N⁶-hydroxynorvalylcarbamoyladenosine (hn⁶A). researchgate.netnih.gov Studies on archaeal MTTases have shown they can methylthiolate both t⁶A and hn⁶A to produce their respective ms² derivatives. nih.govfrontiersin.org Deletion of the MtaB-family MTTase gene in the methanogen Methanosarcina acetivorans resulted in the absence of the ms²A modification, confirming the enzyme's role in generating ms²hn⁶A. nih.gov
ms²A (2-methylthioadenosine): While often used as a general term for the family of derivatives, ms²A itself has been identified as a specific modification in bacteria such as Bacillus subtilis. univ-lorraine.fr
The general biosynthetic pathway for these modifications at position 37 involves the initial formation of a hypermodified adenosine like i⁶A or t⁶A, which then serves as the substrate for the respective MTTase to add the methylthio group. mdpi.comasm.org
The presence of 2-methylthioadenosine derivatives at position 37 of tRNA is crucial for the efficiency and fidelity of protein translation. wikipedia.orgoup.com This position, adjacent to the anticodon, plays a significant role in stabilizing the interaction between the tRNA's anticodon and the mRNA's codon within the ribosome. researchgate.netoup.com
Key research findings on the function of these modifications include:
Enhanced Codon-Anticodon Stability: The ms² group strengthens the stacking interactions at the codon-anticodon helix, which helps to maintain the correct reading frame and prevent translational errors. researchgate.netwikipedia.org The ms²i⁶A₃₇ modification specifically has been shown to stabilize this interaction, thereby preventing the misreading of the genetic code. oup.com
Improved Decoding Efficiency: Studies on Salmonella typhimurium mutants lacking the methylthio (ms²) group of ms²io⁶A demonstrated a significant decrease in the efficiency of amber suppressor tRNAs, with efficiency dropping to as low as 16% in some cases. asm.orgnih.govasm.org This directly shows that the ms² group contributes significantly to the decoding capability of the tRNA. asm.orgnih.govasm.org
Fidelity of Translation: A deficiency in ms²t⁶A₃₇ has been associated with inefficient and inaccurate translation of proteins, highlighting the modification's role in ensuring translational fidelity. semanticscholar.org By fine-tuning the stability of codon-anticodon pairing, these modifications ensure that the correct amino acid is incorporated into the growing polypeptide chain. semanticscholar.org
While the methylthio group itself is important, research suggests that for derivatives like ms²io⁶A, the major contribution to decoding efficiency may come from the combined effect of the ms² group and the hypermodification at the N⁶ position (the io⁶ group). asm.orgnih.govasm.org
In addition to modifying tRNA, a distinct class of MTTases found in some bacteria catalyzes the methylthiolation of ribosomal proteins. researchgate.netfrontiersin.org The most well-documented example is the modification of ribosomal protein S12 by the enzyme RimO. frontiersin.orgpnas.org
Substrate and Enzyme: RimO is a radical-SAM enzyme that specifically methylthiolates the aspartate residue at position 88 (Asp88) of the S12 ribosomal protein in Escherichia coli and other bacteria. pnas.orgexpasy.orgmybiosource.com Unlike other known MTTases like MiaB and MtaB that act on tRNA, RimO is unique in its targeting of a protein substrate. frontiersin.orgpnas.org
Mechanism and Significance: The methylthiolation of S12 is a post-translational modification. pnas.org The enzyme RimO shows strong sequence similarity to the tRNA-modifying enzyme MiaB, suggesting a shared evolutionary origin. pnas.org The reaction involves the insertion of a sulfur atom into an unreactive C-H bond on the aspartate residue, a chemically challenging reaction facilitated by the radical SAM mechanism. pnas.org The Asp88 residue of S12 is universally conserved across bacteria, archaea, and eukaryotes, implying that it serves an essential and fundamental function in the ribosome, although the precise role of its methylthiolation is still under investigation. pnas.org
Metabolic Intersections and Pathways
Methionine Salvage Pathway (MSP)
The Methionine Salvage Pathway, also known as the MTA cycle, is a ubiquitous and vital biochemical route that regenerates methionine from MTA. normalesup.orgnih.gov This pathway is crucial for conserving the sulfur atom and carbon skeleton of methionine, which is an energetically expensive amino acid to synthesize. normalesup.orgpnas.org The MSP ensures a continuous supply of methionine for various cellular processes, particularly under conditions of high metabolic demand such as rapid cell proliferation. normalesup.orgoncotarget.com
The primary source of MTA in mammalian cells is the catabolism of S-adenosylmethionine (SAM) during the biosynthesis of polyamines. jcancer.orgmedchemexpress.com SAM, synthesized from methionine and ATP, is a universal methyl group donor for numerous methylation reactions. jcancer.org However, it also serves as a donor of other groups. In polyamine synthesis, SAM is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). researchgate.netresearchgate.net
The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine (B22157). jcancer.orgfrontiersin.org Both of these reactions, catalyzed by spermidine synthase and spermine synthase respectively, release MTA as a stoichiometric by-product. jcancer.orgfrontiersin.org Therefore, high rates of polyamine synthesis, often observed in proliferating cells, lead to significant production of MTA. oncotarget.comresearchgate.net MTA is also generated as a byproduct in the synthesis of the plant hormone ethylene (B1197577) and certain bacterial quorum-sensing molecules. nih.govpnas.org
The sole route for MTA catabolism in mammalian tissues is through the action of the enzyme 5'-methylthioadenosine phosphorylase (MTAP). hmdb.camdpi.comresearchgate.net MTAP catalyzes the irreversible phosphorolytic cleavage of MTA, yielding two key products: adenine (B156593) and 5'-methylthioribose-1-phosphate (MTR-1-P). jcancer.orgresearchgate.netwikipedia.org
This reaction is a critical regulatory node. By catabolizing MTA, MTAP prevents its accumulation, which would otherwise cause product inhibition of the polyamine biosynthetic enzymes. pnas.orgnih.gov The products of the MTAP reaction serve as substrates for two different salvage pathways: adenine enters the purine (B94841) salvage pathway, while MTR-1-P is the substrate for the remainder of the methionine salvage pathway. hmdb.caresearchgate.netplos.org
The MTR-1-P generated by MTAP undergoes a series of enzymatic reactions to regenerate methionine. nih.gov This multi-step pathway effectively recycles both the methylthio group and the ribose moiety of MTA. normalesup.org The pathway involves several enzymatic steps that convert MTR-1-P into 4-methylthio-2-oxobutyrate (MTOB), which is the α-keto acid analog of methionine. nih.govresearchgate.net The final step is a transamination reaction, where an amino group is transferred to MTOB to form L-methionine, thus completing the cycle. nih.gov This recycling is highly efficient and essential for maintaining the cellular methionine pool, thereby sustaining the synthesis of SAM, proteins, and other vital molecules. normalesup.orgnih.gov
Methylthioadenosine Phosphorylase (MTAP) in MTA Catabolism to Adenine and 5'-Methylthioribose-1-Phosphate
Integration with Adenine and Adenosine (B11128) Metabolism
The catabolism of MTA by MTAP directly links the methionine salvage pathway to purine metabolism. hmdb.caplos.org The adenine base released during the phosphorolysis of MTA is a crucial substrate for the purine salvage pathway. jcancer.orgwikipedia.org This pathway allows cells to recycle purine bases from the degradation of nucleotides, which is energetically far more efficient than de novo synthesis.
The salvaged adenine is converted by the enzyme adenine phosphoribosyltransferase (APRT) into adenosine monophosphate (AMP). plos.org AMP is a central molecule in cellular energy metabolism, serving as a precursor for the synthesis of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell. drugbank.com It is also a fundamental building block for the synthesis of nucleic acids, DNA and RNA. wikipedia.org Thus, the MTAP-mediated salvage of adenine from MTA represents a significant contribution to the cellular purine nucleotide pool. researchgate.netasm.org
Crosstalk with Polyamine Metabolism
The relationship between MTA and polyamine metabolism is a tightly regulated feedback loop. mdpi.com Polyamines are essential polycations involved in cell growth, differentiation, and proliferation. researchgate.netfrontiersin.org Their synthesis is highly dependent on the availability of aminopropyl groups from dcSAM, a process that obligatorily produces MTA. jcancer.orgmdpi.com
MTA itself acts as a potent feedback inhibitor of enzymes in the polyamine synthesis pathway, including spermidine synthase. pnas.org Furthermore, MTA accumulation can inhibit protein arginine methyltransferases (PRMTs), affecting a wide range of cellular processes. nih.govuni-regensburg.de The enzyme MTAP, by efficiently degrading MTA, relieves this product inhibition and allows for the sustained high-level production of polyamines required by rapidly dividing cells. oncotarget.com Consequently, the activity of MTAP is a critical determinant of the rate of polyamine biosynthesis, highlighting the profound crosstalk between the methionine salvage and polyamine metabolic pathways. oncotarget.comresearchgate.net
Interactive Data Table
The table below summarizes the key enzymes discussed and their roles in the interconnected metabolic pathways.
| Enzyme | Abbreviation | Function | Pathway(s) Involved |
| S-adenosylmethionine decarboxylase | AdoMetDC | Decarboxylates S-adenosylmethionine (SAM) to form decarboxylated SAM (dcSAM). researchgate.net | Polyamine Biosynthesis |
| Spermidine Synthase | SRM | Transfers an aminopropyl group from dcSAM to putrescine, forming spermidine and MTA. frontiersin.org | Polyamine Biosynthesis |
| Spermine Synthase | SMS | Transfers an aminopropyl group from dcSAM to spermidine, forming spermine and MTA. frontiersin.org | Polyamine Biosynthesis |
| 5'-methylthioadenosine phosphorylase | MTAP | Catalyzes the phosphorolysis of MTA into adenine and 5'-methylthioribose-1-phosphate (MTR-1-P). researchgate.netwikipedia.org | Methionine Salvage, Purine Salvage, Polyamine Metabolism |
| Adenine phosphoribosyltransferase | APRT | Converts adenine and phosphoribosyl pyrophosphate (PRPP) to adenosine monophosphate (AMP). plos.org | Purine Salvage |
Cellular and Physiological Modulatory Roles
Immunomodulatory Effects
2-Methylthioadenine (MTA) demonstrates significant immunomodulatory capabilities, particularly in its influence on macrophage and T cell functions. This nucleoside analogue plays a crucial role in reprogramming the immune response, shifting it from a pro-inflammatory to an anti-inflammatory state.
MTA has been shown to reprogram the activation of macrophages, which are key cells in initiating and resolving inflammation. nih.gov It influences the secretion of cytokines, the expression of surface markers, and the signaling pathways that dictate the macrophage's functional phenotype. nih.govresearchgate.net
A key aspect of MTA's immunomodulatory function is its ability to suppress the production of pro-inflammatory cytokines. nih.gov Research has consistently shown that MTA inhibits the secretion of Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6) by macrophages following stimulation with various Toll-like receptor (TLR) ligands. nih.govplos.org For instance, MTA can block TNFα production induced by multiple TLR ligands and inhibits IL-6 secretion following both TLR2 and TLR4 stimulation. nih.govplos.org This inhibitory action on pro-inflammatory cytokine release is a central mechanism by which MTA helps to control and resolve inflammation. nih.govasm.orgbiorxiv.org
In addition to suppressing pro-inflammatory cytokines, MTA can also enhance the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). nih.govnih.gov Co-incubation of MTA with lipopolysaccharide (LPS), a potent immune stimulator, has been found to increase the expression of IL-10. nih.govplos.org IL-10 is a key regulatory cytokine that plays a critical role in dampening inflammatory responses and promoting tissue homeostasis. frontiersin.org By boosting IL-10 levels, MTA contributes to the shift towards an anti-inflammatory macrophage phenotype, which is essential for the resolution of inflammation. nih.gov
Table 1: Effect of this compound on Macrophage Activation Markers
| Marker | Function | Effect of MTA | Reference |
|---|---|---|---|
| CD69 | Early activation marker | Inhibited upregulation | nih.govresearchgate.net |
| CD86 | Co-stimulatory molecule for T cell activation | Inhibited upregulation | nih.govresearchgate.net |
The immunomodulatory effects of MTA on macrophages are largely mediated through its interaction with adenosine (B11128) receptors, particularly the A2a and A2b subtypes. nih.gov Structurally similar to adenosine, MTA can act as an agonist for these receptors. nih.gov Activation of A2a and A2b receptors on macrophages is known to promote a robust anti-inflammatory response, including the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory ones. nih.govplos.org
The mechanism involves a synergistic interaction between adenosine receptor signaling and the Toll-like receptor (TLR) pathway. nih.gov MTA, by activating adenosine A2 receptors, modulates the downstream signaling of TLRs. nih.gov This interaction can reduce NF-κB signaling, a central pathway for pro-inflammatory gene expression, and enhance LPS tolerance, a state of reduced responsiveness to subsequent inflammatory stimuli. nih.govresearchgate.net The reversal of MTA's inhibitory effects on TNFα and CD86 expression by A2 receptor inhibitors confirms the crucial role of these receptors in mediating the anti-inflammatory actions of MTA. nih.govplos.org
Emerging evidence suggests that this compound (MTA) also plays a role in modulating the function of T cells, which are central to the adaptive immune response. tandfonline.comnih.gov MTA has been shown to suppress the proliferation, activation, differentiation, and effector functions of antigen-specific T cells without directly causing cell death in resting T cells. tandfonline.com However, when T cells are highly activated, MTA can have a cytotoxic effect. tandfonline.com The suppressive effects of MTA on T cells appear to be mediated through the inhibition of the Akt signaling pathway, a critical pathway for T cell activation. tandfonline.com
Furthermore, MTA can impair the ability of dendritic cells, which are crucial for initiating T cell responses, to stimulate T cells. uni-regensburg.de MTA-treated dendritic cells show a reduced capacity to induce the production of key T cell cytokines like IFN-γ and IL-2. uni-regensburg.de This suggests that MTA can indirectly influence T cell function by affecting the antigen-presenting cells that activate them. The modulation of T cell function by MTA highlights its broad immunomodulatory potential, extending beyond its effects on macrophages.
T Cell Function Modulation
Inhibition of Lymphocyte Proliferation and Activation
This compound (MTA) has been demonstrated to inhibit the proliferation of both murine and human lymphocytes. In murine lymphoid cell lines of both B- and T-cell origin, MTA caused a reversible and dose-dependent inhibition of growth. nih.govaacrjournals.org Specifically, for murine lymphoid cell lines, a 50% inhibition of proliferation was observed at a concentration of about 250 µM after two days of exposure. nih.gov Even after three days of incubation with 0.5 mM MTA, the cells were able to recover and resume growth once the compound was removed. nih.govaacrjournals.org
Similarly, MTA suppresses the proliferation of human CD4+ and CD8+ T cells without inducing cell death. tandfonline.com The inhibitory effect is observed in a dose-dependent manner, and it also prevents the induction of cell cycle progression. tandfonline.com Studies on rat T lymphocytes stimulated with Concanavalin A also showed a dose-dependent inhibition of proliferation by MTA at concentrations ranging from 50 µM to 1000 µM. nih.gov This inhibition was most effective when MTA was introduced at the same time as the mitogen. nih.gov The inhibitory action of MTA on lymphocyte proliferation is thought to be distinct from that of other adenosine analogs, as it is not counteracted by inhibitors of nucleoside transport. tandfonline.com
MTA also affects the activation of T cells. It has been shown to prevent the upregulation of activation markers such as CD69 and CD86 on macrophages following stimulation with Toll-like receptor (TLR) ligands. plos.org
Table 1: Effect of this compound (MTA) on Lymphocyte Proliferation
| Cell Type | Organism | Effect of MTA | Key Findings |
|---|---|---|---|
| Murine Lymphoid Cells (B and T-cell origin) | Mouse | Inhibition of proliferation | Reversible, dose-dependent inhibition. 50% inhibition at ~250 µM. nih.govaacrjournals.org |
| Human CD4+ and CD8+ T cells | Human | Inhibition of proliferation | Suppresses proliferation and cell cycle progression without inducing cell death. tandfonline.com |
| Rat T lymphocytes | Rat | Inhibition of proliferation | Dose-dependent inhibition of Concanavalin A-induced proliferation. nih.gov |
Alteration of Cytokine Gene Expression and Secretion Profiles
This compound (MTA) significantly alters the production and gene expression of various cytokines in immune cells. In Jurkat T-cells, a human leukemic T-cell line, MTA has been shown to decrease cytokine gene expression. nih.govnih.gov This was observed through the reduced activity of an NF-AT (nuclear factor of activated T-cells) responsive promoter, which is crucial for the transcription of cytokines like Interleukin-2 (IL-2). nih.govnih.gov The inhibition of protein arginine methyltransferase 5 (PRMT5), a known target of MTA, also resulted in decreased IL-2 promoter activity and secretion, further supporting the role of MTA in modulating cytokine expression. nih.govnih.gov
Furthermore, MTA has been found to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in response to various Toll-like receptor (TLR) ligands. plos.org In monocytes, MTA altered the cytokine secretion profile, leading to a decrease in IL-12 production. uni-regensburg.de Interestingly, while MTA inhibits the secretion of pro-inflammatory cytokines like IL-6, it has been shown to increase the expression of the anti-inflammatory cytokine IL-10 when co-incubated with lipopolysaccharide (LPS). plos.org
MTA also impacts the cytokine production of Natural Killer (NK) cells, blocking their ability to produce cytokines upon engagement with target cells or through antibody stimulation. nih.govfrontiersin.org Specifically, the production of interferon-gamma (IFNγ) by NK cells is significantly reduced in the presence of MTA. frontiersin.org
Table 2: Modulation of Cytokine Profiles by this compound (MTA)
| Cell Type | Cytokine | Effect of MTA | Key Findings |
|---|---|---|---|
| Jurkat T-cells | IL-2 | Decrease | Reduced gene expression and secretion. nih.govnih.gov |
| Macrophages | TNF-α | Decrease | Inhibition of production in response to TLR ligands. plos.org |
| Monocytes/Dendritic Cells | IL-12 | Decrease | Altered cytokine secretion profile in monocytes leading to reduced IL-12 in dendritic cells. uni-regensburg.de |
| Macrophages | IL-6 | Decrease | Inhibition of secretion following TLR stimulation. plos.org |
| Macrophages | IL-10 | Increase | Enhanced expression when co-incubated with LPS. plos.org |
| NK cells | IFNγ and other cytokines | Decrease | Blocks cytokine production upon target cell engagement or antibody stimulation. nih.govfrontiersin.org |
Blockade of T-cell Signaling (e.g., IκB-α degradation, NF-κB activation)
The activation of T-cells relies on a complex cascade of intracellular signaling events, with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway playing a central role. wikipedia.orgfrontiersin.org This pathway is initiated by signals that lead to the activation of the IκB kinase (IKK) complex. nih.govembopress.org Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation by the proteasome. wikipedia.orgfrontiersin.org This degradation releases NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, proliferation, and survival. wikipedia.orgfrontiersin.org
Effects on Akt Phosphorylation
The Akt signaling pathway is a critical regulator of T-cell activation, proliferation, and survival. nih.govfrontiersin.org Akt, also known as protein kinase B, is a serine-threonine kinase that, once activated through phosphorylation, influences a multitude of downstream cellular processes. frontiersin.org
Studies have identified the Akt pathway as a specific target of this compound (MTA) in T-cells. tandfonline.comnih.gov MTA has been shown to inhibit the phosphorylation of Akt, while other signaling molecules like p38 remain unaffected. nih.gov This reduction in phosphorylated Akt was observed in MTA-treated T-cells even before stimulation, indicating a direct inhibitory effect on this pathway. nih.gov The downstream consequences of inhibited Akt phosphorylation include the suppression of genes responsible for cell proliferation and survival. nih.gov
This inhibitory effect on Akt phosphorylation is not limited to T-cells. In melanoma cells, MTA treatment also leads to the inhibition of Akt phosphorylation, contributing to its anti-proliferative effects. nih.gov Furthermore, in Natural Killer (NK) cells, MTA has been demonstrated to interfere with the PI3K/AKT/S6 signaling pathway, which is downstream of the CD16 receptor. nih.govresearchgate.net This interference with Akt signaling in various immune cells underscores a key mechanism by which MTA exerts its immunomodulatory functions.
Natural Killer (NK) Cell Activity Inhibition
Reduction in NK Cell Cytotoxicity and Degranulation
This compound (MTA) has been demonstrated to significantly impair the cytotoxic functions of Natural Killer (NK) cells. Research shows that MTA reduces the cytotoxicity of NK cells against target cells in a dose-dependent manner, without affecting the viability of the NK cells themselves. nih.govfrontiersin.orgnih.gov This indicates a specific inhibitory effect on the functional activity of NK cells rather than a general toxic effect.
Furthermore, MTA blocks NK cell degranulation, a critical process for releasing cytotoxic granules containing perforin (B1180081) and granzymes to kill target cells. frontiersin.orgfoliamedica.bg This inhibition of degranulation occurs both upon engagement with target cells and following antibody stimulation. nih.govfrontiersin.org For instance, the surface expression of CD107a, a marker for degranulation, is significantly reduced in the presence of MTA. frontiersin.org This blockade of degranulation is a key mechanism underlying the reduced cytotoxicity of NK cells observed in the presence of MTA. thno.org
Table 3: Impact of this compound (MTA) on NK Cell Effector Functions
| NK Cell Function | Effect of MTA | Key Findings |
|---|---|---|
| Cytotoxicity | Reduction | Dose-dependent decrease in killing of target cells. nih.govfrontiersin.orgresearchgate.net |
| Degranulation | Inhibition | Blocks release of cytotoxic granules upon stimulation. nih.govfrontiersin.org |
| CD107a Expression | Reduction | Decreased surface expression, indicating inhibited degranulation. frontiersin.org |
Interference with CD16 Receptor Signaling Pathways
The CD16 receptor (FcγRIIIa) is a key activating receptor on Natural Killer (NK) cells that mediates antibody-dependent cell-mediated cytotoxicity (ADCC). thno.org Upon binding to the Fc portion of antibodies coating a target cell, the CD16 receptor initiates a signaling cascade that leads to NK cell activation, degranulation, and cytokine release. nih.govnih.gov
Studies have revealed that this compound (MTA) interferes with multiple signaling pathways downstream of the CD16 receptor. nih.govnih.gov This interference contributes to the suppression of NK cell functions. Specifically, MTA has been shown to disrupt the PI3K/AKT/S6, MAPK/ERK, and NF-κB signaling pathways that are activated upon CD16 engagement. nih.govresearchgate.net The inhibition of these pathways ultimately leads to reduced cytotoxicity and cytokine production by NK cells. nih.gov Interestingly, the suppressive effect of MTA can vary between different NK cell subsets, potentially due to differences in the strength of their initial activation signals through the CD16 receptor. nih.gov
Dendritic Cell Maturation and T Cell-Stimulating Capacity Impairment
Scientific studies have demonstrated that the tumor-associated metabolite 5'-deoxy-5'-methylthioadenosine (MTA), a compound structurally related to this compound, significantly impairs the maturation and function of dendritic cells (DCs). nih.govuni-regensburg.de This interference contributes to an immunosuppressive tumor microenvironment. uni-regensburg.de When human monocytes are matured into dendritic cells in the presence of MTA, their activation, differentiation, and ability to stimulate T cells are compromised. nih.gov
The presence of 5'-deoxy-5'-methylthioadenosine (MTA) alters the cytokine secretion profile of monocytes, which is known to affect their differentiation into macrophages and dendritic cells. uni-regensburg.de This change in cytokine output is a primary step in how MTA disrupts the normal development of these crucial antigen-presenting cells. nih.govuni-regensburg.de Research has also shown that MTA can inhibit the secretion of pro-inflammatory cytokines in various immune cells. tandfonline.com
MTA directly impairs the maturation of monocytes into dendritic cells. nih.govmdpi.com Dendritic cells developed in the presence of MTA (MTA-DCs) exhibit a more immature-like phenotype. nih.govmdpi.com A key finding is that these MTA-DCs produce significantly less Interleukin-12 (IL-12), a pro-inflammatory cytokine crucial for polarizing CD4+ T cells towards a Th1 phenotype and stimulating T cells. uni-regensburg.demdpi.comresearchgate.net This reduction in IL-12 secretion curtails the dendritic cells' capacity to mount an effective anti-tumor immune response. uni-regensburg.demdpi.com The impaired IL-12 production is a significant aspect of the immunosuppressive effects observed in MTAP-deficient tumors where MTA accumulates. uni-regensburg.deescholarship.org
A hallmark of the impaired maturation of dendritic cells by 5'-deoxy-5'-methylthioadenosine (MTA) is the reduced surface expression of essential co-stimulatory molecules. nih.gov Studies confirm that MTA-DCs show a significant decrease in the expression of CD80, CD83, and CD86. uni-regensburg.demdpi.comresearchgate.net These molecules are critical for the effective activation of T cells; their interaction with receptors on T cells, such as CD28, provides the necessary second signal for T cell activation and proliferation. thermofisher.comfrontiersin.orgwikipedia.org The downregulation of CD80, CD83, and CD86 on dendritic cells consequently leads to a reduced capacity to stimulate T cells, thereby contributing to immune evasion. nih.govmdpi.com
Table 1: Effect of 5'-deoxy-5'-methylthioadenosine (MTA) on Dendritic Cell Phenotype
| Affected Parameter | Observation | Consequence |
|---|---|---|
| Cytokine Secretion | Altered profile in monocytes; reduced IL-12 production in mature DCs. nih.govuni-regensburg.de | Impaired T cell polarization and stimulation. uni-regensburg.demdpi.com |
| Maturation | Switch to an immature-like phenotype. nih.govmdpi.com | Reduced capacity to initiate immune responses. nih.gov |
| Co-stimulatory Molecules | Decreased expression of CD80, CD83, and CD86. uni-regensburg.demdpi.com | Impaired T cell activation and proliferation. nih.govmdpi.com |
Impairment of Maturation and IL-12 Production
Hemostasis and Platelet Function
The derivative of this compound, 2-Methylthioadenosine (B1229828) diphosphate (B83284) (2-MeSADP), is a potent agonist for purinergic P2Y receptors on platelets and plays a significant role in hemostasis. medchemexpress.commedchemexpress.comcaymanchem.com ADP itself is a key platelet agonist involved in the formation of the hemostatic plug and in pathological thrombus formation. thieme-connect.comahajournals.org
2-MeSADP is a powerful agent that induces both platelet shape change and aggregation. medchemexpress.commedchemexpress.comnih.govglpbio.com Upon exposure to agonists like ADP and its potent analogue 2-MeSADP, platelets rapidly change from their discoid shape to a spherical, spiny form, a process that precedes aggregation. thieme-connect.comnih.gov Compared to ADP, 2-MeSADP is reported to be 3-5 times more active as an aggregating agent. nih.gov This action is mediated through P2Y receptors on the platelet surface, which are crucial for the amplification of the aggregation response. ahajournals.org
2-MeSADP is a powerful inhibitor of cyclic AMP (cAMP) accumulation in blood platelets that have been exposed to agents that stimulate adenylate cyclase, such as prostaglandin (B15479496) E1. medchemexpress.comnih.govglpbio.com The inhibition of cAMP accumulation is a key intracellular signaling event that contributes to platelet activation and aggregation. thieme-connect.com 2-MeSADP is significantly more potent in this regard than ADP, being 150-200 times more active in inhibiting cAMP accumulation. nih.gov This effect is mediated by a specific platelet receptor for ADP that is coupled to the inhibition of adenylate cyclase. nih.gov
Table 2: Effects of 2-Methylthioadenosine Diphosphate (2-MeSADP) on Platelet Function
| Platelet Response | Description of Effect | Potency Compared to ADP |
|---|---|---|
| Platelet Aggregation | Induces aggregation of human platelets. medchemexpress.comglpbio.com | 3-5 times more active. nih.gov |
| Shape Change | Induces rapid change from discoid to spherical form. medchemexpress.comnih.gov | Potent inducer. medchemexpress.com |
| Cyclic AMP (cAMP) Inhibition | Inhibits cAMP accumulation in platelets exposed to PGE1. medchemexpress.comnih.gov | 150-200 times more active. nih.gov |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 91684 |
| 5'-Deoxy-5'-methylthioadenosine | 439501 |
| 2-Methylthioadenosine diphosphate | 123821 |
| Interleukin-12 (IL-12) | 74187188 |
| CD80 | 5281598 |
| CD83 | 5281599 |
Induction of Platelet Aggregation and Shape Change
Neurobiological Activity
While the parent compound this compound is a component of modified RNA, research into its direct neurobiological activity is often focused on its nucleoside and nucleotide derivatives, such as 2-Methylthioadenosine (2-MeS-Ado), 2-Methylthioadenosine 5'-diphosphate (2-MeSADP), and 2-Methylthioadenosine 5'-triphosphate (2-MeSATP). These related compounds act primarily as agonists at purinergic receptors and have demonstrated various modulatory roles in the central nervous system.
Modulation of Glycine (B1666218) Neurotransmitter Transporters (GLYT1, GLYT2)
The availability of the neurotransmitter glycine at synapses is controlled by two specific transporters: the predominantly glial GLYT1 and the neuronal GLYT2. Research has shown that derivatives of this compound can modulate the activity of these transporters through purinergic receptor activation.
In a study utilizing rat brainstem/spinal cord primary neuronal cultures and adult rat synaptosomes, the stimulation of P2Y purinergic receptors with 2-methylthioadenosine 5'-diphosphate (2-MeSADP) resulted in a dual, opposing effect on the two glycine transporters. nih.gov Specifically, this stimulation led to the inhibition of the neuronal GLYT2 transporter while simultaneously causing the stimulation of the glial GLYT1 transporter through a paracrine regulation mechanism. nih.gov
This differential modulation is primarily mediated by the ADP-preferring P2Y₁, and P2Y₁₃ receptor subtypes. nih.gov The involvement of the P2Y₁₂ receptor was also noted, specifically in the stimulation of GLYT1. nih.gov The downstream signaling cascade responsible for these effects is complex, involving the activation of phospholipase C, leading to the production of inositol (B14025) 1,4,5-trisphosphate and subsequent mobilization of intracellular calcium. This is followed by the activation of Protein Kinase C (PKC), the formation of nitric oxide (NO), an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and finally, the activation of Protein Kinase G-I (PKG-I). nih.gov The differential sensitivity of GLYT1 and GLYT2 to this NO/cGMP/PKG-I pathway underpins their opposing responses to P2Y receptor stimulation. nih.gov
Table 1: Modulation of Glycine Transporters by 2-Methylthioadenosine 5'-diphosphate
| Transporter | Location | Effect of 2-MeSADP Stimulation | Primary P2Y Receptors Involved |
|---|---|---|---|
| GLYT1 | Mainly Glial | Stimulation | P2Y₁, P2Y₁₂, P2Y₁₃ |
| GLYT2 | Neuronal | Inhibition | P2Y₁, P2Y₁₃ |
Calcium Influx in Primary Rat Arcuate Nucleus Neurons
The arcuate nucleus of the hypothalamus is a critical region for neuroendocrine control. Studies have demonstrated that purinergic signaling plays a role in modulating the activity of neurons within this nucleus.
Specifically, 2-Methylthioadenosine triphosphate (2-MeSATP), a hydrolysis-resistant ATP analog, has been shown to induce calcium influx in primary rat arcuate nucleus neurons. caymanchem.comcaymanchem.com In fluorescence-based reporter assays, the application of 1 µM 2-MeSATP triggered this response. caymanchem.comcaymanchem.com This effect is consistent with the activation of P2X and P2Y purinergic receptors known to be expressed in these neuroglial cell cultures. caymanchem.comnih.gov The influx of calcium is a key event in neuronal signaling, capable of initiating a wide range of cellular responses, including neurotransmitter release and changes in gene expression. The response to 2-MeSATP highlights the role of purinergic agonists in modulating the excitability and function of hypothalamic neurons. nih.gov
Influence on Cerebral Edema Development
Cerebral edema, or brain swelling, is a life-threatening condition that can result from various brain injuries, including stroke and trauma. Research into the role of purinergic signaling has uncovered a potential neuroprotective influence of this compound derivatives.
The mechanism behind this protective effect is linked to the enhancement of energy metabolism within astrocytes. nih.gov P2Y₁ receptor stimulation by 2-MeSADP initiates a signaling cascade dependent on the inositol trisphosphate receptor (IP₃R), which triggers the release of calcium from intracellular stores. nih.govresearchgate.net This calcium signal stimulates astrocyte mitochondria, boosting their metabolic activity and ATP production. By energizing these critical caretaker cells, 2-MeSADP helps preserve their neuroprotective functions, thereby counteracting the energy failure that leads to cytotoxic edema and neuronal death in the ischemic penumbra. nih.gov
Table 2: Influence of 2-Methylthioadenosine 5'-diphosphate on Cerebral Edema
| Brain Injury Model | Effect of 2-MeSADP | Key Mechanistic Finding |
|---|---|---|
| Photothrombotic Ischemia | Reduced cytotoxic edema and infarct size. nih.govnih.gov | Stimulation of astrocyte mitochondrial metabolism. nih.gov |
| Traumatic Brain Injury | Reduced edema, neuronal swelling, and reactive gliosis. researchgate.net | Effect is dependent on IP₃R-mediated signaling. researchgate.net |
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound | 94898 |
| 2-Methylthioadenosine (2-MeS-Ado) | 3080604 |
| 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) | 121990 |
| 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) | 5310983 |
Implications in Pathophysiology and Disease Research
Cancer Biology and Therapeutic Targeting
The absence or reduction of MTAP activity in tumor cells creates a unique metabolic vulnerability that researchers are actively exploring for targeted cancer therapies. This section will delve into the specifics of MTAP deficiency, the resulting accumulation of MTA, its impact on the tumor microenvironment and immune responses, and the therapeutic strategies being developed to exploit this deficiency.
Methylthioadenosine Phosphorylase (MTAP) Deficiency and Homozygous Deletion in Tumors
Methylthioadenosine phosphorylase (MTAP) is a crucial enzyme in the purine (B94841) and methionine salvage pathways. nih.gov It catalyzes the conversion of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. plos.org The gene encoding MTAP is located on chromosome 9p21, in close proximity to the well-known tumor suppressor gene CDKN2A. plos.org Due to this proximity, the MTAP gene is often co-deleted with CDKN2A in a wide array of human cancers. plos.orgaacrjournals.org This homozygous deletion is a frequent event, occurring in approximately 15% of all human cancers, with high frequencies observed in malignancies such as glioblastoma, pancreatic cancer, non-small cell lung cancer (NSCLC), mesothelioma, and T-cell acute lymphoblastic leukemia. plos.orgfrontiersin.orgnih.govnih.gov
The loss of MTAP function is primarily due to these homozygous deletions. frontiersin.orgnih.gov In some cancers, such as non-small cell lung cancer, the homozygous deletion of MTAP has been observed to occur more frequently than that of p16, a protein encoded by the CDKN2A gene. aacrjournals.org This suggests that the loss of MTAP itself may provide a selective advantage for tumor growth, beyond its coincidental deletion with a major tumor suppressor. aacrjournals.org The frequent loss of MTAP in various tumors makes it a compelling target for the development of selective cancer therapies. frontiersin.orgnih.gov
Table 1: Frequency of MTAP Deficiency in Various Cancers
| Cancer Type | Frequency of MTAP Deletion/Loss |
|---|---|
| Glioblastoma | High, often co-deleted with CDKN2A plos.orgfrontiersin.org |
| Pancreatic Cancer | 20-30% aacrjournals.org, with some reports of 35-70% co-deletion plos.org |
| Non-Small Cell Lung Cancer (NSCLC) | High, with some studies showing 38% deletion for MTAP vs 18% for p16 aacrjournals.orgfrontiersin.orgnih.gov |
| Mesothelioma | High frequency of co-deletion plos.org |
| T-cell Acute Lymphoblastic Leukemia | 35-70% co-deletion plos.org |
| Soft-tissue Sarcoma | High frequency of co-deletion plos.org |
| Osteosarcoma | High frequency of co-deletion plos.org |
| Breast Cancer | Observed, with reintroduction of MTAP showing tumor suppressor effects aacrjournals.org |
| Urothelial Cancer | MTAP-deleted tumors show increased targetable molecules frontiersin.org |
Accumulation and Secretion of 2-Methylthioadenosine (B1229828) in Tumor Microenvironment
In healthy cells with functional MTAP, MTA is efficiently cleaved to salvage adenine and methionine. tandfonline.com However, in MTAP-deficient tumor cells, this process is disrupted, leading to the accumulation of MTA. springermedizin.debiorxiv.org Instead of being metabolized intracellularly, this excess MTA is often secreted by the tumor cells into the surrounding tumor microenvironment. biorxiv.orgnih.govnih.gov
This secretion can result in significantly elevated extracellular concentrations of MTA within the tumor milieu. biorxiv.org While in vitro studies have demonstrated high levels of extracellular MTA from MTAP-deleted cancer cells, the in vivo situation can be more complex. biorxiv.org For instance, in primary human glioblastomas, MTA levels were not found to be dramatically higher in MTAP-deleted tumors compared to those with intact MTAP. biorxiv.org This is likely due to the presence of MTAP-competent stromal cells in the tumor microenvironment, which can metabolize the secreted MTA. biorxiv.org
Despite this, the accumulation and secretion of MTA by tumor cells remain a key feature of MTAP-deficient cancers and a critical factor influencing the tumor microenvironment. nih.govfrontiersin.org This altered metabolic landscape, characterized by increased MTA, plays a significant role in shaping the interactions between tumor cells and the surrounding immune cells. frontiersin.orgtandfonline.com
Role in Tumor Immune Evasion and Suppression of Anti-tumor Immune Responses
The accumulation of MTA in the tumor microenvironment has profound immunosuppressive effects, contributing to the ability of tumors to evade the host's immune system. tandfonline.comnih.gov MTA has been shown to inhibit the function of various immune cells that are critical for mounting an effective anti-tumor response. tandfonline.comnih.gov
Specifically, MTA can suppress the proliferation, activation, differentiation, and effector functions of T cells, which are key players in killing cancer cells. tandfonline.com This suppression occurs without directly inducing T cell death in many cases. tandfonline.com The inhibitory effects of MTA on T cells are thought to be mediated, at least in part, by the inhibition of protein methylation. tandfonline.com Furthermore, MTA can interfere with critical signaling pathways in T cells, such as the Akt pathway. tandfonline.com
Beyond T cells, MTA also impacts other immune cells. It can inhibit the maturation of dendritic cells, which are responsible for presenting tumor antigens to T cells to initiate an immune response. nih.gov MTA-exposed dendritic cells show a more immature phenotype and a reduced capacity to stimulate T cells. nih.gov Additionally, MTAP deficiency has been linked to an increase in the immune checkpoint protein PD-L1 on cancer cells, which can inhibit T cell activity. nih.gov
This multifaceted immunosuppression creates a "cold" tumor immune phenotype, characterized by a reduced infiltration of tumor-killing lymphocytes and an increase in immunosuppressive cells. nih.govnih.gov This ultimately allows the tumor to escape immune surveillance and progress. nih.govresearchgate.netfrontiersin.org The immunosuppressive environment created by MTA accumulation is a significant barrier to the effectiveness of immunotherapies. nih.gov
Therapeutic Strategies for MTAP-Deficient Tumors
The unique metabolic state of MTAP-deficient tumors presents a therapeutic window for targeted therapies. Strategies aim to exploit the vulnerabilities created by the loss of this enzyme.
Since MTAP-deficient cells cannot salvage adenine from MTA, they become more reliant on the de novo pathway for purine synthesis to build DNA and RNA for proliferation. frontiersin.orgnih.gov This increased dependence makes them more susceptible to drugs that inhibit this de novo pathway. frontiersin.orgnih.gov
L-alanosine, an inhibitor of de novo purine synthesis, has been shown to synergistically kill MTAP-deficient pancreatic cancer cells when combined with a glycolysis inhibitor. aacrjournals.org The rationale is that blocking the primary purine source in these cells, while normal cells can still utilize the salvage pathway, will selectively target the cancer cells. aacrjournals.org However, the clinical efficacy of this approach has been limited, potentially because MTAP-deficient tumors in vivo can salvage purines from the surrounding tissue. researchgate.net Despite these challenges, targeting de novo purine synthesis remains an area of active investigation for treating MTAP-deficient cancers. springermedizin.demdpi.com
A promising strategy for targeting MTAP-deficient tumors involves the co-administration of MTA with a toxic purine analog, such as 6-thioguanine (B1684491) (6-TG) or 2-fluoroadenine (B1664080) (2-FA). nih.govnih.govaacrjournals.org The underlying principle is that in normal, MTAP-positive cells, the administered MTA is converted to adenine. plos.orgaacrjournals.org This abundance of adenine then competes with the toxic purine analog, preventing its conversion into a toxic nucleotide and thus protecting the normal cells. nih.govaacrjournals.org
In contrast, in MTAP-deficient tumor cells, the administered MTA cannot be converted to adenine. nih.govaacrjournals.org Consequently, the toxic purine analog is readily activated to its toxic form, leading to selective killing of the cancer cells. plos.orgaacrjournals.org
Table 2: In Vitro Efficacy of MTA in Combination with Toxic Purine Analogs
| Cell Line Type | Drug Combination | Outcome | Reference |
|---|---|---|---|
| MTAP-positive | MTA + 2-FA | MTA dramatically increased the IC50 of 2-FA, indicating protection. | nih.gov |
| MTAP-negative | MTA + 2-FA | MTA did not significantly affect the IC50 of 2-FA. | nih.gov |
| MTAP-positive | MTA + 6-TG | MTA shifted the IC50 of 6-TG, showing protection. | nih.gov |
| MTAP-negative | MTA + 6-TG | MTA did not shift the IC50 of 6-TG. | nih.gov |
IC50 is the concentration of a drug that gives half-maximal response.
In vivo studies in mouse xenograft models have shown that the combination of 2-FA and MTA effectively inhibits the growth of various MTAP-negative human tumor cell lines and is well-tolerated. nih.govnih.gov While MTA protected against 2-FA toxicity in mice, it surprisingly failed to protect against 6-TG toxicity in the same in vivo models. nih.govnih.gov These findings suggest that the combination of 2-FA and MTA holds significant promise as a therapeutic strategy for the treatment of MTAP-deleted tumors. nih.govfrontiersin.orgnih.gov
Sensitivity to Methyltransferase Inhibitors (e.g., PRMT5 inhibitors)
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in various cancers, leads to the accumulation of 5’-deoxy-5’-methylthioadenosine (MTA). nih.govaacrjournals.org This accumulation creates a unique metabolic state that can be exploited for therapeutic purposes. firstwordpharma.com MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). nih.govnih.gov PRMT5 is an enzyme involved in essential cellular processes, and its inhibition can be lethal to cancer cells. guidetopharmacology.orgtangotx.com
In MTAP-deleted cancer cells, the accumulated MTA binds to PRMT5, creating a state where the enzyme is partially inhibited or "hypomorphic". frontiersin.org This makes the cancer cells particularly sensitive to further inhibition of PRMT5 by synthetic inhibitors. nih.govfrontiersin.org This synthetic lethal relationship forms the basis for the development of MTA-cooperative PRMT5 inhibitors, which are designed to selectively target the PRMT5-MTA complex. firstwordpharma.comrsc.org This approach aims to kill cancer cells with MTAP deletions while sparing normal cells where MTA levels are low. firstwordpharma.comtangotx.com
Several PRMT5 inhibitors have been developed and are in various stages of preclinical and clinical research. These inhibitors show preferential activity in MTAP-deleted cancer models. nih.govaacrjournals.orgfirstwordpharma.com For example, MRTX1719 is an MTA-cooperative PRMT5 inhibitor that has demonstrated potent and selective inhibition of the PRMT5/MTA complex, leading to anti-tumor activity in preclinical models of lung, pancreatic, and mesothelioma cancers. firstwordpharma.com Similarly, other compounds like TNG462, TNG456, and HSK41959-2 are being investigated for their selective effects on MTAP-deleted cancers. aacrjournals.orgtangotx.com The sensitivity of MTAP-deleted tumors to PRMT5 inhibitors has also been shown to synergize with other treatments, such as type I PRMT inhibitors. nih.govresearchgate.net
Below is a table summarizing key research findings on the sensitivity of MTAP-deleted cells to PRMT5 inhibitors:
| Inhibitor/Compound | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| MTA (endogenous) | Inhibits PRMT5 enzymatic activity. | Accumulates in MTAP-deleted cells, creating a hypomorphic state of PRMT5. | nih.govfrontiersin.org |
| MRTX1719 | MTA-cooperative PRMT5 inhibitor. | Shows selective anti-tumor activity in MTAP-deleted cancer models. | firstwordpharma.com |
| TNG462 / TNG456 | MTA-cooperative PRMT5 inhibitors. | Potent and selective for MTAP-deleted cancer cells. | tangotx.com |
| HSK41959-2 | MTA-cooperative PRMT5 inhibitor. | Demonstrates significant tumor growth inhibition in MTAP-deleted xenograft models. | aacrjournals.org |
| GSK3368715 (Type I PRMT inhibitor) | Synergizes with PRMT5 inhibition. | Sensitivity correlates with MTAP deletion and subsequent 2-methylthioadenosine accumulation. | nih.govresearchgate.net |
Development of Engineered Enzymes for Extracellular 2-Methylthioadenosine Degradation
Research into the development of engineered enzymes for the degradation of extracellular 2-methylthioadenosine is an emerging area. While the provided search results focus heavily on the intracellular implications of MTA accumulation and its role in sensitizing cancer cells to PRMT5 inhibitors, the specific development of enzymes to break down extracellular MTA is not extensively detailed in the initial findings. The primary focus of current research is on exploiting the high intracellular concentrations of MTA in MTAP-deleted cancer cells for therapeutic gain. nih.govfirstwordpharma.comtangotx.com
Inflammatory and Autoimmune Disorders
Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Multiple Sclerosis
2-Methylthioadenosine (MTA) has demonstrated significant immunomodulatory and neuroprotective effects in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). nih.govsemanticscholar.orgnih.gov Studies have shown that MTA can prevent the induction of EAE and even reverse the clinical and pathological features of the disease when administered after its onset. nih.govphysiology.org
The therapeutic efficacy of MTA in EAE is attributed to its ability to modulate the immune response. nih.gov Specifically, MTA treatment has been shown to:
Suppress T-cell activation. nih.gov
Inhibit the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net
Increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov
Reduce inflammation and damage in the brain. nih.gov
Research has indicated that MTA ameliorates EAE in a dose-dependent manner. nih.govresearchgate.net Furthermore, studies comparing MTA to approved first-line therapies for MS, such as glatiramer acetate (B1210297) and interferon-beta, have found MTA to be more efficacious in the EAE model. nih.gov Combination therapy of MTA with these existing treatments has also shown enhanced effectiveness. nih.gov The development of an oral formulation of MTA has also proven effective in the EAE model, highlighting its potential for clinical translation. nih.gov
The following table summarizes the effects of MTA in the EAE model:
| Effect of MTA in EAE | Key Findings | Reference |
|---|---|---|
| Clinical Course | Prevents and reverses clinical signs of EAE. | nih.govphysiology.org |
| Immunomodulation | Suppresses T-cell activation, decreases pro-inflammatory cytokines (IFN-γ, TNF-α), and increases anti-inflammatory cytokine (IL-10). | nih.govresearchgate.net |
| Neuropathology | Inhibits brain inflammation and reduces brain damage. | nih.gov |
| Efficacy | Shows a dose-response effect and is more efficacious than some first-line MS therapies in the EAE model. | nih.gov |
| Combination Therapy | Combination with interferon-beta or glatiramer acetate is more effective than individual therapies. | nih.gov |
Intestinal Inflammation Models (e.g., DSS colitis)
2-Methylthioadenosine has been investigated for its anti-inflammatory properties in experimental models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.govnih.gov Research has shown that preventative oral administration of MTA can effectively reduce the severity of DSS-induced colitis in mice. physiology.orgnih.gov
The protective effects of MTA in this model are associated with the suppression of inflammatory pathways. nih.gov Microarray analysis of colonic tissue from MTA-supplemented mice revealed a downregulation of pathways related to inflammatory cytokines and chemokines that are typically upregulated by DSS. physiology.orgnih.gov However, the therapeutic benefit of MTA was found to be limited when administered after the onset of colitis. nih.govnih.gov Studies have also suggested that MTA supplementation is a protective strategy during colitis. researchgate.net
Cardiovascular Diseases and Thrombotic Disorders
2-Methylthioadenosine diphosphate (B83284) (2MeSADP), a synthetic analog of adenosine (B11128) diphosphate (ADP), is a potent agonist of P2Y1 and P2Y12 receptors, which are crucial in platelet aggregation. ontosight.aitocris.comcaymanchem.com This makes 2MeSADP a valuable tool for studying platelet function and the mechanisms underlying thrombotic disorders. ontosight.aiahajournals.org The P2Y12 receptor, in particular, plays a critical role in platelet activation and thrombosis. plos.orgnih.gov
By acting as an agonist at these receptors, 2MeSADP induces platelet aggregation and shape change. ontosight.aitargetmol.com This property is utilized in research to investigate the pathways of purinergic signaling in various physiological and pathological processes, including cardiovascular disease. ontosight.airesearchgate.net The study of compounds like 2MeSADP and its antagonists helps in understanding the role of P2Y12 receptors in thrombosis and in the development of antiplatelet therapies. ahajournals.orgplos.orgnih.gov
Microbial and Plant Biological Roles
Anaerobic Methionine Salvage Pathway in Bacteria (e.g., Rhodospirillum rubrum, Rhodopseudomonas palustris)
In anaerobic and facultatively anaerobic bacteria such as Rhodospirillum rubrum and Rhodopseudomonas palustris, an exclusively anaerobic methionine salvage pathway (MSP) exists to metabolize 5'-methylthioadenosine (MTA), a toxic byproduct of S-adenosyl-l-methionine (SAM) dependent reactions. pnas.orgpnas.orgnih.gov This pathway is crucial for preventing the accumulation of inhibitory MTA and for conserving biologically available sulfur in oxygen-deprived environments. pnas.orgpnas.org Unlike the universal MSP which requires molecular oxygen, this anaerobic route couples MTA metabolism to the formation of ethylene (B1197577). pnas.orgpnas.orgnih.gov
The anaerobic metabolism of MTA is initiated by a series of enzymatic reactions. pnas.orgpnas.orgnih.gov In vivo analysis of gene deletion strains has elucidated the key enzymes involved in this pathway. pnas.org
MTA phosphorylase (MtnP): This enzyme catalyzes the initial step, converting MTA to 5-(methylthio)ribose-1-phosphate. pnas.orgpnas.org
5-(methylthio)ribose-1-phosphate isomerase (MtnA): The product of the MtnP reaction is then isomerized by MtnA to form 5-(methylthio)ribulose-1-phosphate. pnas.orgpnas.org
Class II aldolase-like protein (Ald2): This enzyme acts as a 5-(methylthio)ribulose-1-P aldolase, cleaving 5-(methylthio)ribulose-1-phosphate. pnas.orgpnas.orgnih.gov
The coordinated action of these three enzymes is essential for the anaerobic salvage of methionine and is directly linked to ethylene production. pnas.orgpnas.org Studies have shown that the genes encoding these enzymes are widespread among anaerobic and facultatively anaerobic bacteria found in soil and freshwater environments. pnas.orgnih.gov
The cleavage of 5-(methylthio)ribulose-1-phosphate by Ald2 yields two products: dihydroxyacetone phosphate (B84403) (DHAP) and 2-(methylthio)acetaldehyde. pnas.orgpnas.orgnih.gov The formation of the 2-(methylthio)acetaldehyde intermediate is a critical step in this anaerobic pathway. pnas.orgpnas.orgnih.gov This intermediate is subsequently reduced to 2-(methylthio)ethanol (B31312), which is then further metabolized to generate stoichiometric amounts of ethylene and serves as a usable organic sulfur source. pnas.orgpnas.orgnih.gov
Sequential Action of MtnP, MtnA, and Ald2 Enzymes
Ethylene Formation Coupled to 2-Methylthioadenosine (B1229828) Metabolism in Microbes
A significant outcome of the anaerobic methionine salvage pathway in certain microbes is the production of ethylene, a well-known plant hormone and signaling molecule. pnas.orgpnas.org This process provides a potential explanation for the accumulation of biologically produced ethylene in anoxic environments. pnas.org The metabolism of 5'-methylthioadenosine (MTA) is directly linked to ethylene synthesis. pnas.orgpnas.org The intermediate, 2-(methylthio)ethanol, derived from MTA, is the likely anaerobic precursor to ethylene. pnas.org Further metabolism of 2-(methylthio)ethanol by a nitrogenase-like reductase (MarBHDK) in some anaerobic microbes leads to the formation of ethylene, methanethiol, and water. nih.gov
Cross-Kingdom Signaling in Host-Pathogen Interactions (e.g., Salmonella enterica serovar Typhimurium virulence)
Metabolites can act as signals in the complex interactions between hosts and pathogens. nih.govasm.org 5'-methylthioadenosine (MTA), a metabolite derived from methionine, has been shown to play a role in cross-kingdom signaling, particularly in the context of Salmonella enterica serovar Typhimurium infections. nih.govbiorxiv.orgnih.gov During a systemic infection with S. Typhimurium, MTA levels are transiently elevated in the host's serum. asm.orgbiorxiv.orgnih.gov
Exposure to MTA has been found to suppress the virulence of S. Typhimurium. nih.govbiorxiv.orgnih.gov Specifically, MTA reduces bacterial motility, host cell pyroptosis, and cellular invasion. nih.govbiorxiv.orgnih.gov These effects are correlated with the suppression of the flagellar and Salmonella pathogenicity island-1 (SPI-1) networks, which are crucial for invasion and virulence. biorxiv.orgnih.gov This suggests that MTA, a host-derived signal, can be sensed by the pathogen, leading to a modulation of its virulence program. asm.org This interaction highlights the intricate chemical communication that occurs at the host-pathogen interface.
Role in Plant Ethylene Synthesis and L-Methionine Salvage
In plants, the synthesis of the hormone ethylene is intrinsically linked to the methionine salvage pathway, often referred to as the Yang Cycle. normalesup.orgfrontiersin.org Ethylene plays a crucial role in a wide array of developmental processes and stress responses. frontiersin.orgoup.com The production of ethylene begins with the amino acid methionine, which is converted to S-adenosylmethionine (AdoMet). frontiersin.orgusp.br
AdoMet is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene, and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase. frontiersin.orgfrontiersin.orgusp.br The MTA produced as a by-product is not wasted; it is recycled back to methionine through the Yang cycle. normalesup.orgfrontiersin.orgusp.br This recycling is vital to sustain high rates of ethylene production, especially during processes like fruit ripening, without depleting the cell's methionine pool. normalesup.orgnih.gov The methionine salvage pathway ensures the maintenance of AdoMet homeostasis, which is particularly important under conditions of limited sulfur availability. nih.gov
Advanced Research Methodologies and Future Directions
In Vitro and In Vivo Experimental Models for Mechanistic Elucidation
To understand the complex biological roles of MTA, researchers utilize a variety of in vitro and in vivo models. These models are crucial for dissecting the molecular pathways influenced by MTA and for observing its effects in a physiological context.
In Vitro Models:
Cell Lines: Various cell lines are employed to study the effects of MTA. For instance, RN22 (Schwannoma cell line) and PC12 (Pheochromocytoma cell line) have been used to investigate the neuroprotective activities of MTA against cellular stress and its ability to promote neurite differentiation. nih.gov In cancer research, L1210 murine B-cell like leukemia cells, known to be deficient in methylthioadenosine phosphorylase (MTAP), are used to study the effects of MTA accumulation. nih.gov
Organotypic Cultures: Cerebellum organotypic cultures serve as a valuable ex vivo model to study the effects of MTA on demyelination and remyelination. nih.govresearchgate.net These cultures maintain the three-dimensional structure and cellular diversity of the cerebellum, providing a more complex system than traditional cell culture. Studies have shown that MTA can protect against demyelination induced by lipopolysaccharide (LPS) or lysolecithin in these cultures. nih.gov
Primary Cell Cultures: Primary cortical mouse astrocytes are used to investigate the molecular pathways involved in MTA's effects, such as the enhanced phosphorylation of STAT-3 and the production of ciliary neurotrophic factor (CNTF). researchgate.net Human platelets are also a key in vitro model to study the effects of MTA and its analogs on aggregation and cyclic AMP (cAMP) accumulation. nih.gov
In Vivo Models:
Animal Models of Disease: To study the therapeutic potential of MTA in neurological diseases, animal models of multiple sclerosis (MS), Parkinson's disease, stroke, and epilepsy have been utilized. nih.gov The cuprizone (B1210641) model of demyelination is a well-established in vivo system to assess the remyelinating properties of compounds like MTA. researchgate.net
Cancer Xenograft and Allograft Models: In cancer research, murine cancer allografts, particularly those with MTAP-null characteristics, are used to evaluate the anti-tumor effects of manipulating MTA levels. nih.gov For example, the B16 Mtap−/− melanoma model has been used to demonstrate that MTA-degrading enzyme therapy can impede tumor growth. nih.gov Mouse models of glioblastoma are used to study the distinct metabolomic profiles of tumors and their response to treatment. mdpi.com
Sepsis Models: Mice infected with Salmonella have been used to investigate the immunomodulatory role of MTA in sepsis, showing that MTA administration prior to infection can prolong survival. duke.edu
These experimental models, both in vitro and in vivo, provide a robust framework for elucidating the multifaceted mechanisms of MTA action, from neuroprotection and immunomodulation to its role in cancer biology.
Development of Engineered Human Enzymes for Therapeutic Applications
A significant advancement in targeting the biological effects of MTA, particularly in the context of cancer, is the development of engineered human enzymes. nih.govresearchgate.net This strategy primarily focuses on cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers. nih.gov
The deletion of MTAP leads to the accumulation and secretion of its substrate, MTA, which has been shown to suppress anti-tumor immune responses. nih.gov To counteract this, researchers have engineered human MTA-degrading enzymes. These enzymes are designed to therapeutically reverse the immunosuppressive effects of elevated MTA in the tumor microenvironment. nih.gov
One such approach involves engineering the human MTAP enzyme itself. nih.gov Administration of this engineered therapeutic has been shown in preliminary studies to:
Reverse the detrimental effects of MTA on lymphocytes in vitro. nih.gov
Significantly slow the growth of or even cause complete remission of MTAP-null murine cancer allografts. nih.gov
Restore T cell populations in both the tumor and tumor-draining lymph nodes. nih.gov
Exhibit additive or synergistic effects when combined with immune checkpoint inhibitors. nih.gov
Another strategy involves the use of enzymes from other organisms, such as the Salmonella enterica 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), which has comparable kinetics to human MTAP. nih.gov Both engineered human MTAP and MTAN have shown high stability and the ability to deplete MTA, thereby restoring T cell function in MTAP-deficient tumors and reversing resistance to immunotherapy. nih.gov
Furthermore, the concept of enzyme engineering extends to other related metabolic pathways. For instance, engineered human methionine-γ-lyase (hMGL) is being investigated to deplete L-methionine, as many cancers show an increased requirement for this amino acid. researchgate.net This approach has shown promise in reducing the survival of melanoma cells in vitro and inhibiting tumor growth in vivo. researchgate.net
The development of these engineered enzymes represents a novel and promising therapeutic strategy for a significant subset of cancers, turning a specific metabolic vulnerability into a targetable dependency. nih.govgoogle.com
Pharmacological Tools: Analogs and Receptor Ligands
The study of 2-methylthioadenine and its related compounds heavily relies on a variety of pharmacological tools, including synthetic analogs and specific receptor ligands. These tools are essential for dissecting the pathways through which these compounds exert their effects.
Analogs of Adenosine (B11128) and ADP:
2-azido-ADP: This photoaffinity analog of ADP has been instrumental in labeling and characterizing platelet receptors. capes.gov.brnih.gov It is more potent than ADP in causing platelet aggregation. capes.gov.br Its photolysable nature allows for the covalent labeling of its binding sites upon irradiation, aiding in receptor identification. capes.gov.bracs.org L-enantiomers of 2-azido-ADP, which are biologically inactive, serve as useful controls in photoaffinity labeling experiments to account for non-specific binding. nih.gov
2-methylthioadenosine (B1229828) 5'-monophosphate triethylammonium (B8662869) salt (2-MeSAMP): This compound is known as a preferential antagonist for the P2Y(AC) receptor, which is the platelet ADP receptor coupled to adenylyl cyclase. scbt.com It has been used as a P2Y12 inhibitor to study its effects on high-density lipoprotein (HDL) endocytosis and platelet recruitment. sigmaaldrich.com However, some studies suggest it can also inhibit platelet aggregation through a Gi-independent increase in cAMP levels, indicating it may interact with other unidentified platelet receptors. researchgate.netnih.govahajournals.org
2-Methylthioadenosine diphosphate (B83284) (2-MeSADP): This is a potent agonist for several purinergic P2Y receptors, with high selectivity for P2Y1, P2Y12, and P2Y13. rndsystems.commedchemexpress.commedchemexpress.comtargetmol.com It is used to induce platelet aggregation and inhibit cAMP accumulation, making it a valuable tool for studying platelet function and P2Y receptor signaling. nih.govrndsystems.commedchemexpress.commedchemexpress.com
Receptor Ligands:
The actions of 2-methylthioadenosine are often mediated through purinergic receptors. The following table summarizes some key ligands used in its research:
| Ligand | Receptor Target(s) | Function | Application in Research |
| 2-Methylthioadenosine diphosphate (2-MeSADP) | P2Y1, P2Y12, P2Y13 | Agonist | Studying platelet aggregation and P2Y receptor signaling. nih.govrndsystems.commedchemexpress.commedchemexpress.comtargetmol.com |
| 2-methylthioadenosine 5'-monophosphate triethylammonium salt (2-MeSAMP) | P2Y12 | Antagonist | Investigating P2Y12 receptor function in platelets and other cells. scbt.comsigmaaldrich.com |
| (N)-methanocarba-2-methylthioadenosine-5'-O-diphosphate (MRS2365) | P2Y1 | Selective Agonist | Characterizing P2Y1 receptor-mediated responses. nih.gov |
| N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | P2Y1 | Antagonist | Blocking P2Y1 receptor activity. nih.gov |
| N(6)-(2-methylthiomethyl)-2-(3,3,3-trifluoropropylthio)dichloro-methylene ATP (AR-C69931MX/Cangrelor) | P2Y12 | Antagonist | Inhibiting P2Y12-mediated platelet activation. nih.govnih.gov |
It's important to note that the metabolism of some of these phosphorylated P2Y receptor ligands can lead to the formation of adenosine receptor-active metabolites. For instance, 2-MeS-ADP can be rapidly dephosphorylated in vitro and in vivo to 2-methylthioadenosine, which is itself a ligand for adenosine receptors. nih.gov This highlights the need for careful interpretation of results when using these pharmacological tools.
Genetic Modulation Techniques in Functional Analysis
Genetic modulation techniques are powerful tools for dissecting the functional roles of 2-methylthioadenosine and the enzymes involved in its metabolism. These methods allow for the specific manipulation of gene expression to observe the resulting phenotypic changes.
siRNA-mediated knockdown:
Gene deletion studies:
Gene deletion, or knockout, provides a more permanent and often more complete loss of gene function compared to siRNA knockdown. This technique is particularly relevant in the study of methylthioadenosine phosphorylase (MTAP). The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21 in a variety of cancers, including osteosarcoma, adult T-cell leukemia, and breast cancer. frontiersin.orgaacrjournals.orgaacrjournals.orgnih.govnih.govors.org
Studying tumors and cell lines with naturally occurring MTAP deletions has provided significant insights into the consequences of MTA accumulation. frontiersin.orgaacrjournals.org These studies have revealed that MTAP-deficient cells exhibit increased sensitivity to inhibitors of purine (B94841) synthesis and to the depletion of methionine. frontiersin.orgnih.gov Furthermore, the accumulation of MTA in these cells has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes. frontiersin.orgfrontiersin.org
The analysis of MTAP gene deletions in patient samples has also been used to correlate its status with clinical features and to identify potential therapeutic strategies for patients with MTAP-deficient tumors. aacrjournals.orgnih.govnih.gov These genetic modulation approaches, both transient and permanent, are indispensable for validating the functional roles of genes involved in 2-methylthioadenosine metabolism and signaling, and for identifying therapeutic vulnerabilities.
Integration of Metabolomics and Proteomics in 2-Methylthioadenosine Research
The integration of metabolomics and proteomics, two key "omics" disciplines, provides a comprehensive, systems-level understanding of the biological impact of 2-methylthioadenosine. researchgate.netfrontiersin.org Metabolomics focuses on the global profiling of small molecule metabolites, while proteomics analyzes the entire protein complement of a cell or organism. mdpi.comfrontiersin.org
Metabolomics in MTA Research:
Metabolomic studies have been crucial in identifying and quantifying changes in metabolite profiles in response to altered MTA levels. For example, in cancers with MTAP deletions, metabolomic analyses have confirmed the accumulation of MTA. frontiersin.org Untargeted metabolomic profiling of perfusates from intracranial tumors in mice has revealed tumor-specific metabolites, including high levels of 5-methylthioadenosine. mdpi.com This approach can also identify metabolic changes in response to therapy. mdpi.com In the context of sepsis, metabolomic analysis of patient plasma has identified increased MTA levels in non-survivors, suggesting its potential as a prognostic biomarker. duke.edu
Proteomics in MTA Research:
Proteomics complements metabolomics by revealing how changes in MTA levels affect protein expression and post-translational modifications. In MTAP-deficient tumors, the accumulation of MTA leads to the inhibition of PRMT5, which can be detected through proteomic analysis of protein methylation patterns. frontiersin.org Proteomic investigations can also help to understand the broader cellular response to therapeutic interventions, such as treatment with engineered enzymes that deplete MTA or methionine. researchgate.net
Integrative "Omics" Approach:
The real power of these technologies lies in their integration. researchgate.net By combining metabolomic and proteomic data, researchers can connect changes in metabolite levels, like MTA, to alterations in protein expression and signaling pathways. For instance, a multi-omics approach was used to understand the effects of an engineered human methionine-γ-lyase (hMGL) on melanoma cells. researchgate.net This integrated analysis revealed that hMGL treatment led to decreased nucleotide levels (metabolomics) and changes in gene expression related to cell cycle arrest and DNA damage (proteomics), providing a mechanistic understanding of its anti-tumor effects. researchgate.net
This integrative approach is essential for:
Understanding the complex regulatory networks affected by MTA. researchgate.net
Identifying novel biomarkers for diagnosis and prognosis. mdpi.comduke.edu
Discovering new therapeutic targets and strategies. frontiersin.org
The combination of metabolomics and proteomics provides a powerful platform for elucidating the multifaceted role of 2-methylthioadenosine in health and disease, from cancer to inflammatory conditions. duke.eduresearchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
